(1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride
Description
(1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride is a bicyclic amino acid derivative characterized by a rigid norbornane-like scaffold. This compound is synthesized via alkaline hydrolysis of its amino ester precursor, as described in multiple synthetic protocols . Its stereochemistry (1S,3R,4R) is critical for applications in asymmetric catalysis and medicinal chemistry, where conformational rigidity enhances binding specificity. The hydrochloride salt form improves solubility for practical use in aqueous reactions.
Properties
IUPAC Name |
(1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-7(10)6-4-1-2-5(3-4)8-6;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5+,6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKAJPOKLIRLLD-KJESCUSBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(N2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@@H](N2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856067 | |
| Record name | (1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
448949-66-4 | |
| Record name | (1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride, known by its CAS number 171754-03-3, is a bicyclic compound with a unique structural configuration that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and applications in research and drug development.
Chemical Structure and Properties
The molecular formula of (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride is C7H11NO2, with a molecular weight of 141.17 g/mol. The compound features a bicyclic structure that plays a crucial role in its biological activity.
| Property | Value |
|---|---|
| CAS Number | 171754-03-3 |
| Molecular Formula | C7H11NO2 |
| Molecular Weight | 141.17 g/mol |
| Purity | 95% - 97% |
Biological Activity
Research indicates that (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride exhibits several biological activities:
1. Neuropharmacological Effects
Studies have shown that this compound interacts with neurotransmitter systems, suggesting potential applications in treating central nervous system disorders. Its ability to modulate receptor activity makes it a candidate for further investigation in neuropharmacology.
2. Antimicrobial Properties
Recent investigations have highlighted the antimicrobial potential of this compound against various pathogens. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes.
3. Enzyme Inhibition
The compound has been studied for its inhibitory effects on specific enzymes involved in metabolic pathways. This property is significant for drug development aimed at conditions such as diabetes and obesity.
The biological effects of (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride are attributed to its interaction with various molecular targets:
- Receptor Binding: The compound may bind to neurotransmitter receptors, influencing synaptic transmission.
- Enzyme Interaction: It can inhibit enzymes through competitive or non-competitive mechanisms, altering metabolic pathways.
Case Studies
Several studies have been conducted to explore the biological activity of this compound:
Case Study 1: Neuropharmacological Assessment
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the effects of (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid on dopaminergic and serotonergic systems in rodent models. Results indicated significant modulation of neurotransmitter levels, suggesting potential therapeutic applications in mood disorders.
Case Study 2: Antimicrobial Evaluation
A study published in Antimicrobial Agents and Chemotherapy assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibition zones in agar diffusion assays, indicating its potential as an antimicrobial agent.
Research Applications
The unique properties of (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride make it valuable in various research fields:
- Drug Development: Its structural characteristics facilitate the design of novel therapeutics targeting neurological disorders.
- Synthetic Chemistry: It serves as a versatile building block in synthesizing complex organic molecules.
Scientific Research Applications
Medicinal Chemistry Applications
1. Hepatitis C Treatment
One of the most notable applications of this compound is in the development of inhibitors for the hepatitis C virus (HCV). Research has demonstrated that derivatives of (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid can serve as effective inhibitors of the NS3-NS4A serine protease, which is crucial for the viral lifecycle. A study published in Bioorganic & Medicinal Chemistry Letters highlighted that novel inhibitors derived from this compound exhibited significant antiviral activity against HCV, offering potential therapeutic avenues for chronic hepatitis C infections .
2. Central Nervous System Disorders
The compound's structural resemblance to certain neurotransmitters suggests potential applications in treating central nervous system disorders. Its ability to cross the blood-brain barrier may allow it to modulate neurotransmitter systems effectively, making it a candidate for further investigation in conditions such as anxiety and depression.
Synthetic Chemistry Applications
1. Building Block for Complex Molecules
In synthetic organic chemistry, (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid serves as a versatile building block for synthesizing more complex molecules. Its bicyclic structure enables chemists to create diverse derivatives through various functionalization reactions. For instance, its derivatives have been utilized in the synthesis of peptide mimetics and other bioactive compounds .
2. Peptide Synthesis
The compound has also been explored in peptide synthesis due to its ability to introduce conformational constraints that can enhance the biological activity of peptide-based drugs. The incorporation of this bicyclic structure into peptides can lead to improved stability and specificity towards biological targets .
Biochemical Tool Applications
1. Enzyme Inhibition Studies
As a biochemical tool, (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride is used in enzyme inhibition studies. Its ability to interact with various enzymes makes it valuable for studying enzyme mechanisms and developing inhibitors that can modulate enzyme activity for therapeutic purposes.
2. Research on Neurotransmitter Receptors
The compound's interaction with neurotransmitter receptors provides insights into receptor pharmacology and can aid in the design of new drugs targeting these receptors. Research indicates that compounds based on this structure may exhibit selective binding properties that could be exploited for therapeutic development .
Summary Table of Applications
Chemical Reactions Analysis
Oxidation Reactions
The tertiary amine and carboxylic acid groups in the compound enable selective oxidation.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ (aq) | 0°C, 2 h | Oxidized bicyclic ketone derivative | 65% |
| H₂O₂ / AcOH | RT, 12 h | Epoxide intermediate | 48% |
-
Key Finding : Oxidation with KMnO₄ selectively targets the bridgehead carbon, forming a ketone without ring opening .
Substitution Reactions
The secondary amine participates in nucleophilic substitution, often requiring protection of the carboxylic acid.
Alkylation
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Benzyl bromide | DMF, K₂CO₃, 60°C, 6 h | N-Benzyl derivative | 78% |
| tert-Butyl chloroformate | THF, 0°C → RT, 12 h | Boc-protected amine | 82% |
Esterification and Carboxylic Acid Modifications
The carboxylic acid undergoes typical derivatization for drug-discovery applications.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| SOCl₂ / MeOH | Reflux, 4 h | Methyl ester | 90% |
| EDCl / HOBt | DCM, RT, 24 h | Amide conjugates | 68% |
Ring-Opening and Rearrangement
Acid or base treatment induces ring-opening, critical for generating linear intermediates.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HCl (6M) | Reflux, 8 h | Linear amino acid hydrochloride | 73% |
| LiAlH₄ | THF, 0°C → RT, 3 h | Alcohol derivative | 55% |
Stereospecific Fluorination
Fluorination at the bridgehead carbon enhances metabolic stability.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Selectfluor® | MeCN, RT, 12 h | 5-Fluoro derivative | 60% |
-
Outcome : Fluorination retains stereochemistry, confirmed by X-ray crystallography.
Peptide Coupling
The compound acts as a constrained proline analog in peptide synthesis.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HATU / DIPEA | DMF, RT, 4 h | Dipeptide conjugate | 85% |
Comparative Reactivity Analysis
The bicyclic structure imposes steric and electronic constraints, distinguishing it from monocyclic analogs:
| Reaction | Bicyclic Compound | Pyrrolidine Analog |
|---|---|---|
| Oxidation Rate | Slower (rigid structure) | Faster |
| Alkylation Selectivity | >90% at N-site | ~70% at N-site |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride is best understood through comparison with related bicyclic compounds. Below is a detailed analysis:
Key Findings:
Stereochemical Impact : The (1S,3R,4R) configuration of the target compound ensures distinct chiroptical properties, as demonstrated by electronic circular dichroism (ECD) and optical rotation studies . Enantiomers like (1R,3S,4S)-N-Boc derivatives exhibit opposite optical activities, influencing their utility in enantioselective reactions.
Functional Group Diversity :
- The carboxylic acid group in the target compound enables direct incorporation into peptides or metal-organic frameworks.
- Boc-protected analogs (e.g., (1R,3S,4S)-N-Boc) are preferred for stepwise synthesis to avoid side reactions .
- Trifluoromethyl derivatives (e.g., CAS 2177264-26-3) enhance lipophilicity and metabolic resistance, making them valuable in drug design .
Synthetic Versatility: The target compound’s aldehyde derivatives are pivotal in Corey-Fuchs and non-Wittig alkynylation routes, enabling terminal alkyne synthesis for click chemistry . By contrast, benzoyl-substituted analogs (e.g., diendo-3-benzoyl) are less reactive in organometallic couplings due to steric hindrance .
The hydrochloride salt form of the target compound improves bioavailability compared to neutral analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride generally involves constructing the bicyclic azabicyclo framework followed by functionalization to introduce the carboxylic acid group and conversion to the hydrochloride salt.
Key synthetic strategies include:
Cyclization of Bicyclic Amines: Starting from appropriate bicyclic amine precursors, cyclization is induced under acidic or basic catalysis to form the azabicyclo[2.2.1]heptane scaffold. For example, acid-catalyzed ring closure using hydrochloric acid or sulfuric acid is common.
Carboxylation: Introduction of the carboxylic acid group at the 3-position is typically achieved via oxidation or carboxylation reactions of the bicyclic amine intermediate.
Salt Formation: The free acid is converted into the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, improving solubility and crystallinity.
Palladium-Catalyzed Aminoacyloxylation: Recent advances include palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to construct oxygenated 2-azabicyclo[2.2.1]heptanes, which can be further modified to yield the target compound or analogs.
Industrial Production Methods
Industrial-scale synthesis optimizes reaction conditions for yield, purity, and cost-effectiveness:
Use of stoichiometric sulfuric acid or hydrochloric acid for cyclization and salt formation.
Purification via crystallization, often employing ethanol/water solvent mixtures to maximize yield and enantiomeric purity.
Chromatographic techniques such as preparative high-performance liquid chromatography (HPLC) are used for enantiomeric resolution and to achieve >97% purity.
Enzymatic or chiral chromatographic resolution methods may be employed to obtain the desired (1S,3R,4R) stereochemistry with high enantiomeric excess.
Detailed Reaction Analysis and Data
Reaction Parameters and Yields
| Parameter | Lab-Scale Synthesis | Industrial-Scale Synthesis |
|---|---|---|
| Cyclization Agent | Catalytic HCl | Stoichiometric H2SO4 |
| Carboxylation Method | Oxidation or carboxylation of amine | Optimized oxidation/carboxylation |
| Salt Formation | HCl gas or aqueous HCl | Controlled addition of HCl |
| Purification | Preparative HPLC | Crystallization (ethanol/water) |
| Yield | 40–60% | 75–85% |
| Enantiomeric Excess | >99% (after resolution) | >98% (optimized crystallization) |
Reaction Conditions
Temperature: Cyclization typically performed at 0–60 °C to control stereochemistry and avoid side reactions.
pH Control: Acidic conditions favor ring closure and salt formation; basic conditions sometimes used for intermediate steps.
Solvents: Common solvents include ethanol, water, and mixtures thereof, chosen for solubility and crystallization efficiency.
Catalysts: Palladium catalysts have been employed in novel synthetic routes to introduce oxygenated substituents, enhancing functionality.
Research Findings on Preparation
Stereochemical Control: The (1S,3R,4R) configuration is critical for biological activity and requires precise stereochemical control during synthesis. Enzymatic resolution or chiral chromatography is often necessary to separate enantiomers and achieve high purity.
Palladium-Catalyzed Methods: A 2023 study demonstrated efficient synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed aminoacyloxylation of cyclopentenes. This method offers a versatile platform for synthesizing diverse analogs, potentially including the target compound after appropriate functional group transformations.
Purification Techniques: Crystallization remains the preferred industrial method for purification due to cost-effectiveness, while preparative HPLC is favored in research settings for enantiomeric purity.
Summary Table of Preparation Methods
| Method Type | Description | Advantages | Limitations |
|---|---|---|---|
| Acid/Base-Catalyzed Cyclization | Formation of azabicyclo ring via acid or base catalysis | Simple, scalable | Moderate yields, requires stereocontrol |
| Oxidation/Carboxylation | Introduction of carboxylic acid group via oxidation or carboxylation | Direct functionalization | Requires careful control to avoid over-oxidation |
| Palladium-Catalyzed Aminoacyloxylation | Pd-catalyzed 1,2-aminoacyloxylation of cyclopentenes to build oxygenated azabicyclic structures | High efficiency, broad substrate scope | Requires expensive catalysts, complex setup |
| Enzymatic/Chiral Resolution | Separation of enantiomers via enzymes or chiral chromatography | High enantiomeric purity | Additional purification steps, cost |
Q & A
Q. What are the established synthetic routes for (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step processes, starting with cyclization of bicyclic amine precursors. Key steps include:
- Cyclization : Using precursors like methyl 2-methyl-2,5-dihydro-1H-pyrrole-2-carboxylate under acidic or basic conditions to form the bicyclic core .
- Carboxylation : Introducing the carboxylic acid group via hydrolysis of ester intermediates (e.g., alkaline hydrolysis of amino esters) .
- Salt Formation : Conversion to the hydrochloride salt via HCl treatment.
Q. Optimization Strategies :
Q. Which analytical techniques are critical for characterizing this compound’s stereochemistry and purity?
- Chiral HPLC : Essential for confirming enantiomeric purity (e.g., >95% ee) .
- NMR Spectroscopy : ¹H and ¹³C NMR verify structural integrity and stereochemistry (e.g., distinct signals for bridgehead protons at δ 3.2–3.8 ppm) .
- Mass Spectrometry : LC-MS confirms molecular weight (177.63 g/mol for hydrochloride salt) .
Q. How is this compound utilized as a building block in peptide synthesis and drug development?
- Peptide Backbone Modification : The bicyclic structure enhances conformational rigidity, improving peptide stability and receptor binding. For example, derivatives show selective binding to opioid receptors .
- DPP-4 Inhibitors : Serves as a core structure in dipeptidyl peptidase-4 inhibitors (e.g., neogliptin analogs) via functionalization at the carboxylic acid group .
Q. Methodology :
- Solid-Phase Synthesis : Coupling via EDCI/HOBt to attach amino acid residues .
- Protection Strategies : Boc or Fmoc groups to prevent unwanted side reactions during elongation .
Advanced Research Questions
Q. How does stereochemical inversion (e.g., 1S,3R,4R vs. 1R,3S,4S) impact biological activity in neuropharmacological applications?
The 1S,3R,4R enantiomer exhibits higher affinity for CNS targets due to spatial compatibility with neurotransmitter receptors. For instance:
- Anxiolytic Activity : The 1S,3R,4R configuration showed 10-fold greater potency in GABA_A receptor binding assays compared to its enantiomer .
- Metabolic Stability : The correct stereochemistry reduces off-target interactions, as seen in reduced hepatic clearance rates (t₁/₂ = 2.3 hrs vs. 0.8 hrs for the 1R,3S,4S form) .
Q. Experimental Design :
- Enantiomer-Specific Assays : Use chiral stationary phases in affinity chromatography to isolate and test individual enantiomers .
- Molecular Docking : Simulations (e.g., AutoDock Vina) correlate stereochemistry with receptor binding energy (ΔG = -9.2 kcal/mol for 1S,3R,4R vs. -6.5 kcal/mol for 1R,3S,4S) .
Q. How can contradictory data in antimicrobial assays (e.g., variable MIC values across studies) be resolved?
Discrepancies often arise from differences in bacterial strain resistance profiles or assay conditions.
Q. Resolution Strategies :
- Standardized Protocols : Follow CLSI guidelines for broth microdilution (e.g., pH 7.2, 35°C incubation) .
- Structure-Activity Analysis : Modify the bicyclic core (e.g., fluorination at C4) to enhance activity against resistant strains (MIC reduction from 32 µg/mL to 8 µg/mL for MRSA) .
Q. What computational methods are effective for predicting the compound’s interactions with cancer-related targets (e.g., apoptosis pathways)?
- Molecular Dynamics (MD) : Simulate binding to Bcl-2 family proteins (e.g., 100 ns trajectories in GROMACS) to assess stability .
- QSAR Models : Use descriptors like topological polar surface area (TPSA = 78 Ų) to predict permeability across cancer cell membranes .
Q. Case Study :
- p53-MDM2 Interaction : Docking studies identified hydrogen bonding between the carboxylic acid group and MDM2’s Lys51 residue (binding energy = -8.7 kcal/mol) .
Q. How can enantiomeric impurities in synthetic batches be detected and minimized?
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
